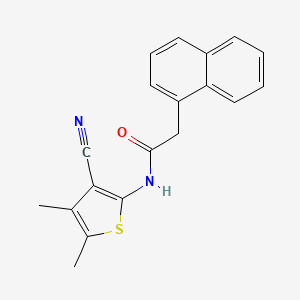

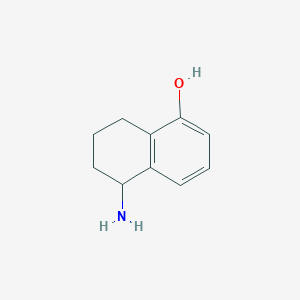

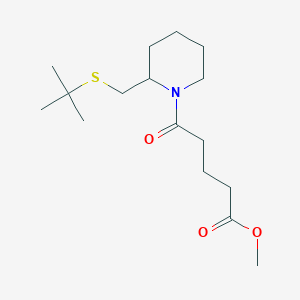

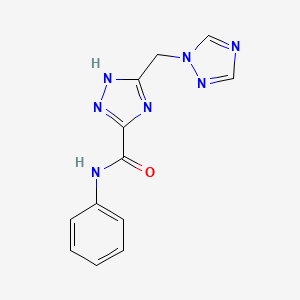

![molecular formula C24H23N5O3 B2860048 N-(4-acetamidophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921579-13-7](/img/structure/B2860048.png)

N-(4-acetamidophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

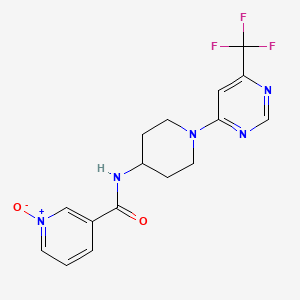

This compound is a complex organic molecule that contains several functional groups, including an acetamidophenyl group, a pyrazolo[4,3-c]pyridine core, and a carboxamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the phenyl, propyl, and carboxamide groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[4,3-c]pyridine core suggests that the compound could have interesting electronic properties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carboxamide group could participate in a variety of reactions, including nucleophilic substitution and condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by the functional groups present in its structure .Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial Activities : New compounds synthesized from similar chemical structures have been evaluated for antimicrobial properties, with some exhibiting promising activities. For example, derivatives based on the pyrazolo[4,3-c]pyridine moiety have been synthesized and tested for their antimicrobial efficacy, highlighting the potential of these compounds in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Anticancer and Anti-Inflammatory Agents : Novel pyrazolopyrimidines derivatives have been synthesized and shown to possess anticancer and anti-5-lipoxygenase activities, suggesting their potential use in cancer therapy and as anti-inflammatory drugs (Rahmouni et al., 2016). Additionally, certain 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have demonstrated cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, further indicating the potential of these compounds in anticancer research (Hassan, Hafez, & Osman, 2014).

Heterocyclic Synthesis : The compound's core structure is conducive to the synthesis of various heterocyclic compounds, which are of interest due to their biological and pharmaceutical properties. For instance, studies have described the synthesis of new heterocycles incorporating antipyrine moiety, demonstrating the versatility of pyrazolo[4,3-c]pyridine derivatives in generating bioactive molecules (Bondock, Rabie, Etman, & Fadda, 2008).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that pyrimidines and pyridines, which are similar to the structure of this compound, have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Mode of Action

For instance, the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Biochemical Pathways

The compound may affect several biochemical pathways due to its potential anti-inflammatory properties. One of the key mechanisms of action of anti-inflammatory drugs involves the suppression of the cyclooxygenase (COX) enzymes. COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE2), and prostacyclins .

Pharmacokinetics

The compound’s logp value is 19485, and its logD value is 18618 . These values suggest that the compound is lipophilic, which could influence its absorption and distribution in the body. The compound’s water solubility is 0.32g/L at 25 ºC , which could also impact its bioavailability.

Result of Action

Based on its potential anti-inflammatory properties, it may reduce the production of inflammatory mediators, thereby alleviating inflammation .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(4-acetamidophenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O3/c1-3-13-28-14-20(23(31)26-18-11-9-17(10-12-18)25-16(2)30)22-21(15-28)24(32)29(27-22)19-7-5-4-6-8-19/h4-12,14-15H,3,13H2,1-2H3,(H,25,30)(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACAIYMWSUUAMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-3-yl]acetate](/img/structure/B2859967.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2859973.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2859982.png)

![5-(4-methoxyphenyl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2859988.png)